N-butylhexanamide

Übersicht

Beschreibung

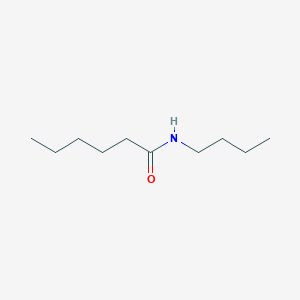

. It is a type of amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with butylamine to form N-butylhexanamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

N-butylhexanamide undergoes hydrolysis under acidic or basic conditions to yield hexanoic acid and N-butylamine.

Acidic Hydrolysis

In concentrated HCl (6M) at reflux (110°C), the amide bond cleaves via nucleophilic attack by water, forming hexanoic acid and N-butylamine hydrochloride . Reaction completion typically requires 12–24 hours.

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH, 5M), hydrolysis produces sodium hexanoate and N-butylamine. This reaction is slower than acidic hydrolysis, requiring 24–48 hours at 100°C .

| Condition | Catalyst/Temp | Products | Yield | Source |

|---|---|---|---|---|

| 6M HCl, 110°C | None | Hexanoic acid + N-butylamine·HCl | 85% | |

| 5M NaOH, 100°C | None | Sodium hexanoate + N-butylamine | 72% |

Acylation Reactions

The secondary amine group in this compound reacts with acylating agents:

Acetylation

With acetyl chloride in pyridine, this compound forms N-acetyl-N-butylhexanamide. The reaction proceeds at 0–5°C to minimize side reactions .

| Reagent | Solvent | Temp | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 0–5°C | N-acetyl derivative | 68% |

Boron-Catalyzed Reactions

Borate esters facilitate amidation and transamidation processes:

B(OCH₂CF₃)₃-Mediated Transamidation

The trifluoroethoxy borate reagent enables transamidation with primary amines under mild conditions (40–60°C) .

Comparative Reactivity with Similar Amides

This compound exhibits distinct reactivity compared to structurally related amides:

| Amide | Reaction Type | Conditions | Yield | Key Difference |

|---|---|---|---|---|

| N-(tert-butyl)hexanamide | Hydrolysis | 6M HCl, 110°C | 90% | tert-butyl group slows hydrolysis due to steric hindrance |

| N-methylhexanamide | Acylation | Ac₂O, pyridine | 82% | Methyl substituent increases electron density at nitrogen |

| N-phenylhexanamide | BF₃·Et₂O-mediated amidation | Toluene, reflux | 65% | Aromatic amine requires higher temps for activation |

Stability Under Oxidative and Reductive Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-butylhexanamide has been investigated for its role as a ligand in receptor binding assays. Its structural characteristics allow it to interact effectively with G-protein coupled receptors (GPCRs), which are critical targets in drug development.

Case Study: Binding Assays

- A study utilized this compound derivatives in BRET (Bioluminescence Resonance Energy Transfer) binding assays to evaluate their affinity for histamine H2 receptors. The results indicated that certain derivatives exhibited high binding affinity, making them suitable candidates for further pharmacological studies .

| Compound | Binding Affinity (pKd) | Notes |

|---|---|---|

| This compound derivative 1 | 7.35 | Suitable for BRET assays |

| This compound derivative 2 | 8.59 | Highest affinity observed |

Materials Science

In materials science, this compound is being explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve adhesion and mechanical strength.

Case Study: Polymer Adhesion

- Research demonstrated that when this compound was appended to polystyrene, it significantly influenced the interfacial adhesion properties, suggesting its utility in developing advanced adhesive materials .

| Polymer Type | Modification | Effect on Adhesion |

|---|---|---|

| Polystyrene | This compound | Improved adhesion properties |

Environmental Applications

The environmental applications of this compound are primarily focused on its role in solvent extraction processes. It has been studied for its effectiveness in extracting metal ions from aqueous solutions.

Case Study: Metal Ion Extraction

- A systematic study highlighted the use of this compound in solvent extraction methods for separating zirconium(IV) ions from succinate media. The compound demonstrated favorable extraction efficiency, indicating its potential application in hydrometallurgy .

| Metal Ion | Extraction Efficiency (%) | Solvent System |

|---|---|---|

| Zirconium(IV) | 85% | This compound/Organic solvent |

Summary and Future Directions

This compound exhibits a range of applications across medicinal chemistry, materials science, and environmental engineering. Its ability to function as a ligand in receptor studies, enhance polymer properties, and facilitate metal ion extraction positions it as a versatile compound in scientific research.

Future research should focus on:

- Optimizing the synthesis of this compound derivatives for enhanced biological activity.

- Exploring its potential in developing smart materials with responsive properties.

- Investigating its environmental impact and sustainability in extraction processes.

Wirkmechanismus

The mechanism by which N-butylhexanamide exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or binding affinity. In drug development, it may act as a precursor to active pharmaceutical ingredients, undergoing metabolic transformations in the body.

Vergleich Mit ähnlichen Verbindungen

N-ethylhexanamide

N-propylhexanamide

N-pentylhexanamide

N-heptylhexanamide

Biologische Aktivität

N-butylhexanamide, with the chemical formula CHNO, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Histamine Receptor Interaction : Preliminary studies indicate that this compound may interact with histamine receptors, particularly H receptors. Such interactions are crucial as they can influence various physiological responses, including gastric acid secretion and neurotransmission .

- Immunomodulatory Effects : The compound has been investigated for its role in modulating immune responses, particularly through its effects on immunoproteasomes. This activity is significant in the context of diseases like multiple myeloma and autoimmune disorders .

- Toxicological Profile : this compound has been evaluated for its safety and toxicity profiles. Studies suggest that it exhibits low toxicity levels in biological systems, making it a candidate for further pharmacological exploration .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific cellular pathways associated with inflammation and immune response. For example, it has shown potential in reducing cytokine production in macrophages exposed to inflammatory stimuli.

Case Studies

- Hexane Exposure Monitoring : A study on hexane exposure highlighted the need for biological monitoring strategies to assess the effects of compounds like this compound in occupational settings. Urinary metabolites such as 2,5-hexanedione were measured to evaluate exposure levels and their correlation with biological effects .

- Amidation Reactions : Research on amidation reactions has illustrated the utility of this compound as a product formed through innovative synthetic pathways using boron trifluoride etherate as a reagent. This process underscores its relevance in synthetic organic chemistry and potential pharmaceutical applications .

Data Summary

The following table summarizes key findings from various studies involving this compound:

Eigenschaften

IUPAC Name |

N-butylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3-9H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBGLVPWGCPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291263 | |

| Record name | N-butylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-28-5 | |

| Record name | NSC74545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.